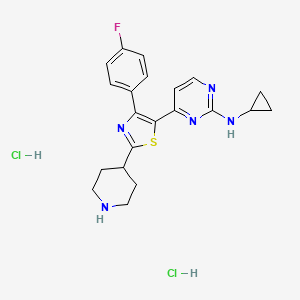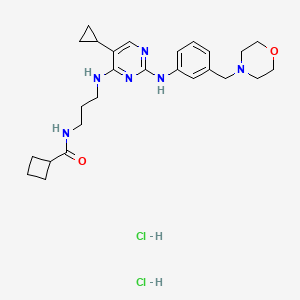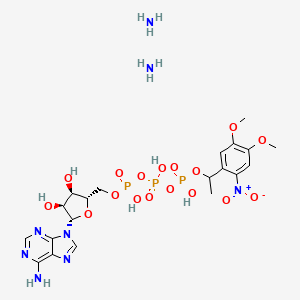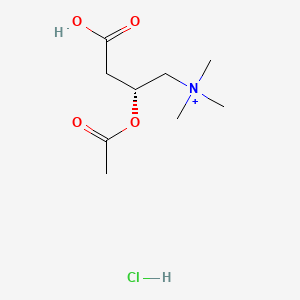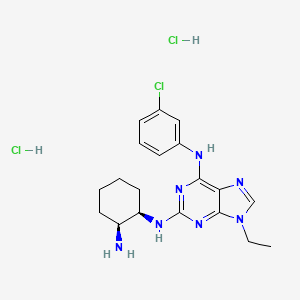![molecular formula C19H21NO4S B1150299 [(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate](/img/structure/B1150299.png)
[(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Non-peptide apelin receptor agonist (EC50 = 3.7 μM); exhibits >21-fold selectivity over the closely related angiotensin 1 receptor (EC50 = >79 μM).
Applications De Recherche Scientifique
Biological Activity
The compound's derivatives demonstrate significant biological activities. For instance, N,N'-(Cyclohexa-2-en-1,4-diylidene)-diarylsulfonamides, which have structural similarities, are potent insecticides with high efficacy rates. Compounds with the 4-oxocyclohexa-2,5-en-1-ylidene structure exhibit enhanced fungicidal activity, effectively inhibiting the growth of Phytophthora infestans. Additionally, certain derivatives show high herbicidal activity, with the number of chlorine atoms in the compound correlating with increased insecticidal, fungicidal, and herbicidal activities (Biointerface Research in Applied Chemistry, 2020).
Biodegradation of Methyl Orange Dye
Research indicates that derivatives of this compound can play a role in the biodegradation of methyl orange dye, a common textile dye with environmental impacts. The transformation of methyl orange via pathways such as desulfonylation, demethylation, and hydroxylation has been observed, suggesting potential applications in environmental remediation and waste treatment processes (IOP Conference Series: Materials Science and Engineering, 2021).
Synthesis of Biologically Active Compounds
The compound is a key precursor in the synthesis of biologically active indole derivatives, which are vital in numerous natural and synthetic compounds. These derivatives display a range of activities, including antimicrobial and antifungal properties, highlighting their potential in pharmaceutical applications (Russian Journal of Organic Chemistry, 2020).
Photochemical Applications
In the field of photochemistry, derivatives of this compound have been explored for their potential in nonlinear optics and photodynamic therapy. For instance, specific benzenesulfonate salts have been synthesized and characterized for their optical properties, indicating potential applications in materials science and photonics (Chemistry of Materials, 2000).
Antitumor Evaluation and Molecular Modeling
This compound's derivatives have been synthesized and evaluated for antitumor properties, showing significant cytotoxic activity against various cancer cell lines. The exploration of their molecular structure through modeling provides insights into their interaction with target proteins, underscoring their potential in cancer treatment (International Journal of Molecular Sciences, 2020).
Propriétés
Formule moléculaire |
C19H21NO4S |
|---|---|
Poids moléculaire |
359.44 |
Nom IUPAC |
[(Z)-(5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzenesulfonate |
InChI |
InChI=1S/C19H21NO4S/c1-14-12-19(21)17(15-8-4-2-5-9-15)13-18(14)20-24-25(22,23)16-10-6-3-7-11-16/h3,6-7,10-13,15H,2,4-5,8-9H2,1H3/b20-18- |
SMILES |
CC1=CC(=O)C(=CC1=NOS(=O)(=O)C2=CC=CC=C2)C3CCCCC3 |
Synonymes |
(E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1/'-bi(cyclohexane)]-3,6-dien-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



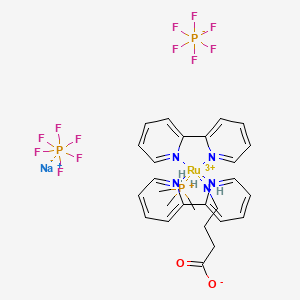

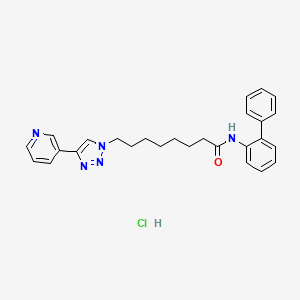
![N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B1150227.png)

![N-[[4-[[(2-Amino-9-H-purin-6-yl)oxy]methyl]phenyl]methyl]-2-[4-[(18-chloro-3,6,9,12-tetraoxaoctadec-1yl)oxy]-2,3,5,6-tetrafluorophenoxy]acetamide](/img/structure/B1150231.png)
